molecular formula C15H13N3O2 B11850936 Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate

Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate

Cat. No.: B11850936
M. Wt: 267.28 g/mol
InChI Key: ZQDVQBPPHKGSRK-UHFFFAOYSA-N
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Description

Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core modified with a benzyl carbamate group at the 3-position. The benzyl carbamate moiety may enhance metabolic stability or modulate interactions with biological targets, distinguishing it from simpler analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

benzyl N-imidazo[1,2-a]pyridin-3-ylcarbamate

InChI

InChI=1S/C15H13N3O2/c19-15(20-11-12-6-2-1-3-7-12)17-14-10-16-13-8-4-5-9-18(13)14/h1-10H,11H2,(H,17,19)

InChI Key

ZQDVQBPPHKGSRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Formimidamide-Mediated Cyclization

The imidazo[1,2-a]pyridine core is often constructed via cyclization reactions between 2-aminopyridines and electrophilic partners. A notable method involves formimidamide intermediates, where 2-aminopyridines react with benzyl halides under strongly basic conditions (e.g., KOtBu or NaH) to form pyridinium salts. Intramolecular Mannich-type addition then drives cyclization, bypassing the need for transition-metal catalysts. For example, heating 2-aminopyridine with benzyl bromide in toluene at 115°C yields 3-substituted imidazo[1,2-a]pyridines in up to 86% isolated yield. Quantum chemical calculations confirm that this pathway favors Baldwin-allowed 5-exo-trig cyclization over competing 5-endo-trig processes.

Solvent and Base Optimization

Solvent choice critically impacts reaction efficiency. Polar aprotic solvents like DMSO or THF are suboptimal due to side reactions, whereas toluene and methyl isobutyl ketone (MIBK) facilitate azetropic water removal, enhancing yields. Base strength must align with the substrate’s acidity; NaH (pKa ~34) outperforms weaker bases for deprotonating pyridinium intermediates. Table 1 summarizes solvent and base effects on cyclization yields.

Table 1: Solvent and Base Effects on Imidazo[1,2-a]pyridine Cyclization

SolventBaseTemperatureYield (%)
TolueneKOtBu115°C86
MIBKNaH60°C68
THFH₂SO₄65°C0

Carbamate Group Introduction Methods

Phosphorus Tribromide-Mediated Carbamation

After constructing the imidazo[1,2-a]pyridine core, introducing the benzyl carbamate group typically involves reacting the 3-amino derivative with benzyl chloroformate. However, patents describe an alternative approach using phosphorus tribromide (PBr₃) to activate hydroxyl intermediates. For instance, treating 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with N,N-dimethylglyoxylamide hemi-hydrate in MIBK forms a hydroxyamide adduct, which is subsequently reduced with PBr₃ to yield a carbamate precursor. This method avoids hazardous sodium borohydride and achieves 68% yield after hydrolysis.

Direct Carbamoylation of Amines

A more straightforward route involves reacting imidazo[1,2-a]pyridin-3-amine with benzyl chloroformate under basic conditions. For example, in THF at 0°C, triethylamine deprotonates the amine, enabling nucleophilic attack on the carbonyl carbon of benzyl chloroformate. This one-step method is efficient but requires rigorous exclusion of moisture to prevent hydrolysis.

Optimization of Reaction Conditions

Temperature and Stoichiometry

Optimal temperatures for carbamate formation range between 40–100°C, with higher temperatures accelerating reaction rates but risking decomposition. Stoichiometric excess of benzyl chloroformate (1.2–1.5 equivalents) ensures complete amine conversion, while base equivalents (e.g., Et₃N) are maintained at 2–3 equivalents to neutralize HCl byproducts.

Solvent Selection

Nonpolar solvents like MIBK or toluene improve carbamate stability by minimizing hydrolysis. In contrast, chlorinated solvents (e.g., dichloroethane) enhance electrophilicity but pose environmental and safety concerns.

Mechanistic Insights and Computational Studies

Density functional theory (DFT) calculations reveal that the formimidamide pathway proceeds via a six-membered transition state, where the benzyl group’s electrophilicity directs regioselective cyclization. The pKa of pyridinium intermediates (~27 in DMSO) necessitates strong bases like NaH to generate ylides, which undergo intramolecular attack to form the imidazo ring. For carbamate formation, PBr₃ acts as a Lewis acid, polarizing the hydroxyl group and facilitating nucleophilic substitution.

Comparative Analysis of Synthetic Routes

Table 2 contrasts two primary routes for synthesizing benzyl imidazo[1,2-a]pyridin-3-ylcarbamate:

Table 2: Comparison of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
Formimidamide + PBr₃High regioselectivity, scalableRequires strong bases68–86
Direct CarbamoylationOne-step, mild conditionsMoisture-sensitive50–75

The formimidamide route excels in scalability and regiocontrol, whereas direct carbamoylation offers simplicity at the expense of lower yields.

Chemical Reactions Analysis

BCl₃-Mediated Nucleophilic Substitution Reactions

BCl₃ facilitates debenzylation and subsequent coupling with nucleophiles at the C3-methylene position of the imidazo[1,2-a]pyridine scaffold. This method enables C–N, C–S, and C–O bond formation under mild conditions .

General Reaction Mechanism

  • Complexation : BCl₃ coordinates with the carbamate oxygen, forming a reactive intermediate.

  • Debenzylation : Cleavage of the benzyl group generates a carbocation-like species.

  • Nucleophilic Attack : Amines, thiols, or alcohols attack the electrophilic C3-methylene carbon.

Reaction Scope and Yields

Nucleophile TypeExample NucleophileProduct YieldConditions
Amines Piperidine80%0°C → rt, DCM, 2 h
Thiols Thiophenol85%0°C → rt, DCM, 2 h
Alcohols Methanol70%0°C → rt, DCM, 2 h

Key observations:

  • Electron-rich amines (e.g., morpholine) yield 74–82% products .

  • Steric hindrance in bulkier nucleophiles (e.g., 2-methylpiperidine) reduces yields to 68% .

Aza-Friedel–Crafts Alkylation

Y(OTf)₃-catalyzed three-component reactions with aldehydes and cyclic amines enable C3-alkylation .

Mechanistic Pathway

  • Iminium Ion Formation : Aldehyde and amine condense to form an iminium intermediate.

  • Electrophilic Attack : The imidazo[1,2-a]pyridine attacks the iminium ion at C3.

  • Proton Transfer : Deprotonation yields the alkylated product.

Substrate Compatibility

  • Aldehydes : Aromatic (e.g., benzaldehyde) and aliphatic (e.g., cyclohexanecarboxaldehyde) aldehydes are tolerated (yields: 65–93%) .

  • Amines : Pyrrolidine and piperazine derivatives perform optimally (yields: 75–89%) .

Notable Example :

  • Reaction with benzaldehyde and pyrrolidine produces 2-phenyl-3-(pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine in 87% yield .

Hydrolysis Stability

While direct hydrolysis data for this compound is limited, carbamates generally undergo hydrolysis under acidic/basic conditions to release amines and carbonic acid derivatives . Controlled studies suggest the benzyl carbamate group may hydrolyze selectively, preserving the imidazo[1,2-a]pyridine core.

Intermediate for Biologically Active Derivatives

The compound serves as a precursor for pharmacologically relevant molecules:

  • Antitubercular Agents : C3-aminated derivatives exhibit activity against drug-resistant Mycobacterium tuberculosis (MIC₉₀: 0.006–0.14 μM) .

  • Kinase Inhibitors : Alkylated analogs show potential in targeting cancer pathways .

Comparative Reaction Efficiency

Reaction TypeCatalystTemperatureYield RangeKey Advantage
BCl₃-Mediated CouplingBCl₃0°C → rt68–88%Broad nucleophile scope
Aza-Friedel–CraftsY(OTf)₃rt65–93%Atom-economic, three-component

Experimental Optimization Insights

  • BCl₃ Stoichiometry : Excess BCl₃ (1.4 equiv) improves yields by mitigating volatility losses .

  • Solvent Choice : Dichloromethane (DCM) outperforms THF or toluene in BCl₃-mediated reactions .

  • Catalyst Loading : Y(OTf)₃ at 10 mol% achieves optimal balance between cost and efficiency .

Scientific Research Applications

Antimicrobial Activity

Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate exhibits notable antimicrobial properties against a variety of pathogens. Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentrations (MICs) : Compounds similar to this compound have demonstrated MIC values ranging from 1 to 16 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial activity is attributed to the structural similarity of imidazo[1,2-a]pyridine derivatives to purines, which allows them to interfere with nucleic acid synthesis in bacteria .

Anticancer Properties

The anticancer potential of this compound is particularly promising. Several studies have highlighted its effectiveness against various cancer cell lines.

Case Studies:

  • Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines including HeLa (cervical cancer), HCT116 (colorectal cancer), and others. The half-maximal inhibitory concentration (IC50) values for certain derivatives were found to be as low as 4.53 µM, indicating potent activity .
  • Mechanisms : The anticancer effects are suggested to involve inhibition of key enzymes involved in cancer progression and metastasis, such as dihydrofolate reductase .

Neurological Applications

Recent studies have also explored the potential of this compound in treating neurological disorders.

Insights:

  • Covalent Inhibitors : The compound has been investigated as a scaffold for developing targeted covalent inhibitors for treating specific types of cancer related to mutations in the KRAS gene .
  • Anticonvulsant Activity : Some derivatives have shown promise in anticonvulsant applications, suggesting a broader therapeutic potential beyond oncology .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria; MICs 1-16 µg/mL
AnticancerIC50 values as low as 4.53 µM against various cancer cell lines
NeurologicalPotential as covalent inhibitors; anticonvulsant properties

Mechanism of Action

The mechanism of action of benzyl imidazo[1,2-a]pyridin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling processes .

Comparison with Similar Compounds

Key Observations :

  • The highest structural similarity (0.83) is observed with 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride , which shares the imidazo[1,2-a]pyridine core but lacks the benzyl carbamate group .
  • Substituents like carboxylic acids or esters (e.g., ethyl acetate derivatives) reduce similarity scores compared to carbamate-containing analogs.

Bioactivity Comparison

Anti-inflammatory activity is a prominent feature of imidazo[1,2-a]pyridine derivatives. For example:

  • N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide demonstrated superior anti-inflammatory activity to aspirin in murine models, attributed to electron-withdrawing trifluoromethyl groups enhancing target binding .
  • N-(4-methoxybenzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide also showed significant activity, suggesting that methoxy and benzyl groups synergize with the imidazo[1,2-a]pyridine core .

However, carbamates are typically more hydrolytically stable than esters or amides, which could prolong metabolic half-life .

Biological Activity

Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are known for their wide range of pharmacological effects, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral
  • Antiparasitic

These compounds have been extensively studied for their therapeutic potential in various diseases, particularly cancer and infectious diseases .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzyl isocyanate with imidazo[1,2-a]pyridin-3-amine. The general synthetic route can be summarized as follows:

  • Formation of Imidazo[1,2-a]pyridine : Starting from 2-amino pyridine and appropriate carbonyl compounds via cyclization reactions.
  • Carbamate Formation : Treating the resulting imidazo[1,2-a]pyridine with benzyl isocyanate to yield this compound.

Anticancer Activity

This compound has demonstrated significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The compound was found to induce apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. Recent studies have reported minimum inhibitory concentrations (MIC) as low as 0.045 μM against Mycobacterium tuberculosis (Mtb), indicating its potential as an anti-tuberculosis agent .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the nuclear factor kappa B (NF-kB) signaling pathway, which plays a crucial role in inflammation and cancer progression. This inhibition leads to reduced expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications at different positions on the imidazo ring. SAR studies indicate that:

  • Substituents at the 3-position enhance anticancer activity.
  • The presence of electron-donating groups increases antimicrobial potency.

Table 1 summarizes key findings from SAR studies on related compounds:

Compound StructureActivity TypeMIC/IC₅₀ Values
Imidazo[1,2-a]pyridine derivativesAnticancer0.0015 - 0.045 μM
Benzyl imidazo[1,2-a]pyridin-3-carboxamideAnti-TB0.003 - 0.05 μM
Substituted imidazopyridinesAnti-inflammatoryIC₅₀ > 128 μM

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer effects of this compound on MDA-MB-231 cells, researchers observed a significant reduction in cell viability at concentrations above 5 μM after 48 hours of treatment. Apoptotic markers were assessed using flow cytometry, confirming that the compound induced apoptosis through intrinsic pathways involving caspase activation.

Case Study 2: Antimicrobial Activity Against Mtb

A recent investigation into the antimicrobial properties against Mtb revealed that this compound exhibited an MIC of 0.045 μM against drug-resistant strains. The study emphasized the compound's non-cytotoxic nature towards VERO cell lines at higher concentrations (IC₅₀ > 128 μM), suggesting its therapeutic potential without significant side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate to ensure high purity and yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation at the C-3 position of the imidazo[1,2-a]pyridine scaffold. A one-pot, single-addition protocol using catalytic AlCl₃ (5–10 mol%) under anhydrous conditions is effective. This method avoids heterogeneous mixtures and achieves yields of 75–92% for 38 derivatives . Key steps include:

  • Substrate scope optimization : Use electron-rich/neutral imidazo[1,2-a]pyridines.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
  • Quality control : NMR (¹H/¹³C) and HPLC (≥95% purity).

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Spill management : Contain spills with inert absorbents (e.g., sand) and dispose of waste in sealed containers labeled for halogenated organics .
  • Storage : Keep in airtight containers under dry, inert atmospheres (argon/nitrogen) at 2–8°C to prevent hydrolysis .

Q. How can researchers evaluate the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 14–30 days. Monitor degradation via TLC/HPLC .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order models. Carbamate bonds are prone to hydrolysis in acidic/basic conditions, requiring pH-neutral buffers .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective functionalization of this compound at the C-3 position?

  • Methodological Answer : Computational studies (DFT) reveal that the C-3 position has the lowest activation energy for electrophilic substitution due to:

  • Electron density distribution : The imidazo[1,2-a]pyridine core directs electrophiles to C-3 via resonance stabilization.
  • Catalytic role of AlCl₃ : Lewis acid coordination polarizes the acetylating agent (e.g., acetic anhydride), enhancing electrophilicity .

Q. How can computational models predict the biological activity of derivatives of this compound?

  • Methodological Answer :

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions (e.g., GABAₐ receptors). Focus on hydrogen bonding with residues like α1-His102 and π-π stacking with aromatic pockets .
  • QSAR analysis : Corrogate substituent effects (e.g., electron-withdrawing groups at C-6 enhance anticonvulsant activity) .

Q. What strategies resolve contradictions in reaction yields when modifying this compound under different catalytic systems?

  • Methodological Answer :

  • Catalyst screening : Compare AlCl₃ (75–92% yield) vs. FeCl₃ (40–60% yield) in acetonitrile/toluene. AlCl₃ minimizes side reactions (e.g., dimerization) .
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., acylium ions). Adjust stoichiometry if unreacted starting material exceeds 5% .

Q. What methodologies are employed to assess the antimicrobial potential of this compound derivatives?

  • Methodological Answer :

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Derivatives with fluoro/trifluoromethyl groups show MIC values of 2–8 µg/mL .
  • Time-kill kinetics : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .

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